Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound with a unique structure that includes a piperidine ring, a benzoate ester, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the piperidine ring and the benzoate ester. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylthio Group: This step often involves the use of methylthiolating agents such as methylthiol chloride.
Coupling Reactions: The final step involves coupling the piperidine derivative with the benzoate ester using carbamoylation reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets. The piperidine ring and the benzoate ester are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The methylthio group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)carbamoyl)benzoate: shares structural similarities with other piperidine derivatives and benzoate esters.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives.
Benzoate Esters: Compounds like methyl benzoate and ethyl benzoate.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
methyl 4-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-28-23(27)19-9-7-18(8-10-19)22(26)24-15-17-11-13-25(14-12-17)16-20-5-3-4-6-21(20)29-2/h3-10,17H,11-16H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAZJZPPEVARMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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